molecular formula C22H23N3OS B2934801 3-(phenylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide CAS No. 2034566-91-9

3-(phenylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide

Cat. No.: B2934801
CAS No.: 2034566-91-9
M. Wt: 377.51
InChI Key: GIFYYFQKGDMRRA-UHFFFAOYSA-N
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Description

3-(phenylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide is a synthetic organic compound featuring a tetrahydroimidazo[1,2-a]pyridine core, a phenylthioether substituent, and a propanamide linker. The tetrahydroimidazo[1,2-a]pyridine moiety is a common scaffold in bioactive molecules, often associated with CNS activity, kinase inhibition, or antimicrobial effects . The phenylthio group may influence lipophilicity and metabolic stability, while the propanamide chain could facilitate hydrogen bonding interactions with biological targets.

Properties

IUPAC Name

3-phenylsulfanyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c26-22(13-15-27-17-8-2-1-3-9-17)24-19-11-5-4-10-18(19)20-16-25-14-7-6-12-21(25)23-20/h1-5,8-11,16H,6-7,12-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFYYFQKGDMRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide typically involves multiple steps:

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The phenylthio group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction

    • The compound can be reduced at various functional groups, such as the amide bond, using reducing agents like lithium aluminum hydride.
  • Substitution

    • The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology and Medicine

    Pharmacological Studies: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Biological Probes: Used in the study of biological pathways and mechanisms.

Industry

    Material Science:

    Agriculture: Investigated for use in agrochemicals due to its potential biological activity.

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to various biological effects.

Comparison with Similar Compounds

Table 1: Core Scaffold Comparison

Compound Core Structure Ring Size Saturation Key Substituents
Target Compound Tetrahydroimidazo[1,2-a]pyridine 6-membered Partially saturated Phenylthio, propanamide
(E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine Imidazo[1,2-a]pyrimidine 7-membered Aromatic Thiophene, Schiff base
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine 6-membered Partially saturated Benzyl, cyano, nitro, ester

Substituent-Driven Functional Differences

  • Phenylthio vs.
  • Propanamide Linker vs. Carboxylate Esters : The propanamide chain may enhance solubility and target engagement compared to the ester groups in compound 2d .

Table 2: Substituent Impact on Molecular Properties

Compound Substituent LogP* (Predicted) Hydrogen Bond Acceptors Therapeutic Implications
Target Compound Phenylthio, propanamide ~3.5 4 Potential kinase/CNS targets
2d Benzyl, cyano, nitro, ester ~2.8 6 Antimicrobial/antidiabetic
[6-(4-methoxy-3,5-dimethylphenyl)-tetrahydroimidazo[1,2-a]pyridin-2-yl]methanone Methoxy, trifluoromethyl phenyl ~4.2 3 Antiparasitic/neuroactive

*LogP values estimated using fragment-based methods.

Pharmacological Potential

While direct data for the target compound are unavailable, structurally related analogs exhibit diverse activities:

  • Antimicrobial: Compound 2d () with nitro and cyano groups showed inhibitory effects against bacterial strains .
  • Antiparasitic : Derivatives with trifluoromethylphenyl groups () are linked to antiparasitic activity .
  • Antidiabetic : Tetrahydroimidazo[1,2-a]pyridine intermediates (e.g., ) are precursors to sitagliptin, a DPP-4 inhibitor .

The phenylthio group in the target compound may confer unique redox-modulating properties, differentiating it from analogs.

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